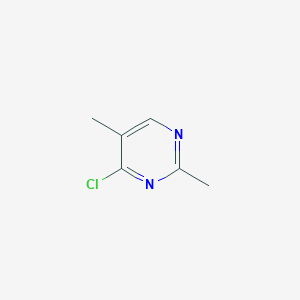
4-(2-Methylpropyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)benzoyl chloride is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.676 . It falls under the category of carbonyl chlorides .
Synthesis Analysis
The synthesis of benzoyl chlorides, such as 4-(2-Methylpropyl)benzoyl chloride, can be achieved by taking benzoic acid and thionyl chloride as raw materials. Under the action of a catalyst, heating, stirring, and performing backflow reaction can yield a coarse benzoyl chloride product . A chlorine can also be introduced by chlorination with Cl2/FeCl3, and a propyl group can be introduced by Friedel–Crafts acylation with CH3CH2COCl/AlCl3 followed by reduction with H2/Pd .Molecular Structure Analysis
The molecular structure of 4-(2-Methylpropyl)benzoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The solvolysis of aromatic acid chlorides, such as 4-(2-Methylpropyl)benzoyl chloride, has been studied in a variety of solvents . The observation of a linear correlation of log k against solvent ionizing power YBnCl using the single-parameter Grunwald–Winstein equation indicates a limiting SN1 mechanism for the solvolysis .Scientific Research Applications
Iridium-Catalyzed Reactions
4-(2-Methylpropyl)benzoyl chloride has been studied for its reactivity in iridium-catalyzed reactions with internal alkynes to produce substituted naphthalenes and anthracenes. This process involves decarbonylation and offers a route to 1,2,3,4-tetrasubstituted naphthalenes and anthracene derivatives in good yields, highlighting its utility in the synthesis of complex aromatic systems (Yasukawa et al., 2002).
Cellulose Functionalization
Another significant application of 4-(2-Methylpropyl)benzoyl chloride is in the functionalization of cellulose. The ionic liquid 1-allyl-3-methylimidazolium chloride (AmimCl) has been used as a reaction medium for the synthesis of cellulose benzoates by homogeneous acylation of dissolved cellulose with benzoyl chlorides. This method allows for the synthesis of cellulose benzoates with a high degree of substitution under mild conditions, opening new avenues for the development of cellulose-based materials with tailored properties (Zhang et al., 2009).
Polymeric Reagents for Ester Synthesis
The use of polymeric reagents has been explored to simplify the routine acylation of alcohols, eliminating traditional purification steps. Crosslinked poly(N-benzoyl-4-vinylpyridinium)chloride has been utilized in the solution phase synthesis of esters from alcohols or phenols, showcasing an efficient and clean method for ester production. This approach also highlights the potential of polymeric reagents in facilitating organic synthesis processes (Zarchi et al., 2010).
Kinetic Studies in Microstructured Chemical Systems
Research has also delved into kinetic studies of reactions involving benzoyl chloride derivatives in microstructured chemical systems. These studies provide insights into the reaction mechanisms and optimization of conditions for the production of high-performance polymers and chemicals. Such detailed kinetic analysis is crucial for understanding the complexities of these reactions and for the development of efficient chemical processes (Wang et al., 2015).
Safety And Hazards
Benzoyl chlorides, including 4-(2-Methylpropyl)benzoyl chloride, are typically classified as dangerous. They are combustible liquids and can cause severe skin burns and eye damage. They may cause an allergic skin reaction and respiratory irritation. They are harmful if swallowed and toxic in contact with skin or if inhaled .
Future Directions
The future directions of 4-(2-Methylpropyl)benzoyl chloride could involve its use in the synthesis of pharmaceuticals and development of advanced materials. It’s also important to note that benzoyl chlorides are important intermediates in the synthesis of dyes, fragrances, organic peroxides, pharmaceuticals, and resins .
properties
IUPAC Name |
4-(2-methylpropyl)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFKFVPGXOPPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500954 |
Source


|
| Record name | 4-(2-Methylpropyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)benzoyl chloride | |
CAS RN |
55340-18-6 |
Source


|
| Record name | 4-(2-Methylpropyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)